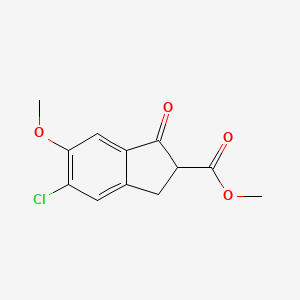

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a chloro, methoxy, and ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the following steps:

Oxidation: Starting from 1,2,3,4-tetrahydronaphthalene, an oxidation reaction is performed to introduce a ketone group.

Bromination: The ketone is then brominated to introduce a bromine atom at a specific position.

Esterification: The brominated compound undergoes esterification to form the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include oxidizing agents, brominating agents, and esterifying agents .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution due to its electrophilic nature. Key substitution reactions include:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorine replacement | Amines, thiols, or hydroxyl groups | Basic conditions (e.g., NaOH) | Substituted derivatives (e.g., amine or thioether analogs) |

| Methoxy group substitution | Strong acids (e.g., H2SO4) | High temperatures | Demethylation products (e.g., phenolic derivatives) |

For example, in fluorination studies, the methoxy group’s stability was demonstrated during the introduction of difluoromethyl groups via TMSCF2Br under phase-transfer catalysis .

Oxidation and Reduction

The carbonyl group at position 1 undergoes redox transformations:

| Transformation | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH4 | Moderate temperatures | 1-hydroxy derivative |

| Oxidation | KMnO4 | Acidic conditions | Corresponding carboxylic acid |

These reactions are critical in synthesizing downstream molecules, such as indoxacarb intermediates.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolytic cleavage:

This reaction highlights the compound’s role in biocatalytic processes for producing chiral intermediates .

Ring-Forming Reactions

The compound’s dihydroindene core participates in cyclization reactions, particularly in pesticide synthesis pathways. For example:

Stereoselective Transformations

The compound’s stereogenic center at position 2 enables enantioselective reactions:

Analytical Data

Physical Properties (from PubChem and ChemicalBook):

| Property | Value |

|---|---|

| Molecular Weight | 240.64 g/mol |

| Density | 1.364 g/cm³ |

| Boiling Point | 346.0°C |

| Solubility | Chloroform, DMSO, ethyl acetate |

This compound’s reactivity underscores its utility in pharmaceutical and agrochemical synthesis, particularly in creating chiral intermediates and fluorinated derivatives. Further studies are warranted to explore its full potential in asymmetric catalysis and biocatalytic applications.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential biological activities. Compounds derived from indene structures often exhibit pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial effects. Research has shown that derivatives of indanone, a close analogue, are associated with various therapeutic applications including treatments for Alzheimer's disease and HIV/AIDS .

Case Studies

One notable study evaluated the pharmacological properties of indanone derivatives, including this compound. The findings indicated moderate anti-inflammatory activity and potential as analgesics . The structure's ability to interact with biological targets makes it a candidate for further investigation in drug development.

Organic Synthesis

Synthetic Intermediates

This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further chemical modifications, making it useful in the synthesis of more complex molecules. The presence of an active methylene group facilitates reactions such as Knoevenagel condensations, which are essential in forming carbon-carbon bonds .

Applications in Synthesis

this compound can be employed to synthesize various derivatives through reactions with nucleophiles. For instance, it can react with malononitrile to yield dicyano compounds with significant electronic properties suitable for organic electronics .

Material Science

Dye and Photovoltaic Applications

The compound's structural characteristics make it suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). Its ability to act as an electron acceptor enhances its functionality in photovoltaic devices .

Research Insights

Recent studies have highlighted the use of indane derivatives like this compound in developing new materials for energy conversion technologies. These materials demonstrate promising efficiencies due to their favorable electronic properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the methoxy group.

Methyl 5-chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Contains a hydrazono group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological activities. This makes it a valuable intermediate in the synthesis of specialized compounds .

Biological Activity

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 1417538-08-9) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H9ClO3, with a molecular weight of 224.64 g/mol. Key physical properties include:

- Density : 1.365 g/cm³

- Boiling Point : 346.015ºC

- Flash Point : 150.575ºC

The exact mechanism of action for this compound is not fully elucidated; however, it is known to interact with various biological molecules, influencing cellular processes such as:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

- Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells was noted, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines. This could have implications for treating inflammatory diseases.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Case Study 1: Antimicrobial Efficacy

A study conducted by Wu et al. (2006) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, highlighting its potential as a natural preservative in food and pharmaceutical industries.

Case Study 2: Cancer Cell Apoptosis

In a laboratory investigation by Zhang et al. (2012), the compound was tested on several cancer cell lines. The results demonstrated that treatment with this compound led to increased levels of apoptotic markers compared to control groups, suggesting its viability as a chemotherapeutic agent.

Properties

Molecular Formula |

C12H11ClO4 |

|---|---|

Molecular Weight |

254.66 g/mol |

IUPAC Name |

methyl 6-chloro-5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate |

InChI |

InChI=1S/C12H11ClO4/c1-16-10-5-7-6(4-9(10)13)3-8(11(7)14)12(15)17-2/h4-5,8H,3H2,1-2H3 |

InChI Key |

SSUVTEHTIGSAPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.